molecular formula C21H22N6O2 B11141859 N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide

Cat. No.: B11141859
M. Wt: 390.4 g/mol
InChI Key: HMSNAZKBAYDAFE-UHFFFAOYSA-N
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Description

N-[1-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPROPYL]-3-{4-OXO-4H-PYRIDO[2,1-C][1,2,4]TRIAZIN-3-YL}PROPANAMIDE is a complex organic compound that features a benzimidazole and pyridotriazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPROPYL]-3-{4-OXO-4H-PYRIDO[2,1-C][1,2,4]TRIAZIN-3-YL}PROPANAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or copper, and bases like cesium carbonate .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPROPYL]-3-{4-OXO-4H-PYRIDO[2,1-C][1,2,4]TRIAZIN-3-YL}PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Cesium carbonate, sodium hydroxide.

    Catalysts: Palladium, copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-[1-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPROPYL]-3-{4-OXO-4H-PYRIDO[2,1-C][1,2,4]TRIAZIN-3-YL}PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPROPYL]-3-{4-OXO-4H-PYRIDO[2,1-C][1,2,4]TRIAZIN-3-YL}PROPANAMIDE involves its interaction with molecular targets such as DNA and proteins. The benzimidazole moiety can intercalate into DNA, disrupting its structure and function, while the pyridotriazine moiety can inhibit enzymes involved in DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPROPYL]-3-{4-OXO-4H-PYRIDO[2,1-C][1,2,4]TRIAZIN-3-YL}PROPANAMIDE is unique due to its combination of benzimidazole and pyridotriazine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C21H22N6O2

Molecular Weight

390.4 g/mol

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-(4-oxopyrido[2,1-c][1,2,4]triazin-3-yl)propanamide

InChI

InChI=1S/C21H22N6O2/c1-13(2)19(20-22-14-7-3-4-8-15(14)23-20)24-18(28)11-10-16-21(29)27-12-6-5-9-17(27)26-25-16/h3-9,12-13,19H,10-11H2,1-2H3,(H,22,23)(H,24,28)

InChI Key

HMSNAZKBAYDAFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)CCC3=NN=C4C=CC=CN4C3=O

Origin of Product

United States

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